molecular formula C6H13N3O3 B13785433 Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester CAS No. 72735-15-0

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester

Cat. No.: B13785433
CAS No.: 72735-15-0
M. Wt: 175.19 g/mol
InChI Key: QFFKAHWVGUMMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is a chemical compound with a complex structure that includes a carbamate group, a nitrosamine group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester typically involves the reaction of isopropyl alcohol with carbamic acid derivatives under specific conditions. One common method is the esterification of carbamic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrosamine group can be oxidized to form nitro compounds.

    Reduction: The nitrosamine group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrosamine group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler ester of carbamic acid with different reactivity and applications.

    Carbamic acid, ethyl ester: Another ester with similar properties but different physical and chemical characteristics.

    Carbamic acid, phenyl ester:

Uniqueness

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is unique due to the presence of the nitrosamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.

Properties

CAS No.

72735-15-0

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate

InChI

InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10)

InChI Key

QFFKAHWVGUMMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCN(C)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.